tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate
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Description
Tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate is a useful research compound. Its molecular formula is C18H27FN2O2 and its molecular weight is 322.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed efficient synthetic routes for compounds structurally related to tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate, demonstrating their importance in organic chemistry. For instance, Zhao et al. (2017) established a rapid synthetic method for an intermediate closely related to our compound of interest, highlighting the compound's role in the synthesis of biologically active compounds like omisertinib (AZD9291) (Bingbing Zhao et al., 2017). Another study by Wang et al. (2017) detailed an efficient stereoselective synthesis of six stereoisomers of a similar compound, underlining the significance of stereochemistry in the synthesis of potential pharmaceuticals (Xin Wang et al., 2017).
Applications in Medicinal Chemistry
Compounds related to this compound have been evaluated for their biological activities, providing insights into their potential therapeutic applications. For example, Sanjeevarayappa et al. (2015) synthesized and characterized a compound that underwent biological evaluation, showing moderate anthelmintic activity (C. Sanjeevarayappa et al., 2015). Additionally, Mukhopadhyay et al. (2015) explored the DNA/protein binding and anticancer activity of cyclometalated Rh(III) and Ir(III) complexes, suggesting the utility of related compounds in the development of anticancer agents (S. Mukhopadhyay et al., 2015).
Materials Science and Catalysis
The research extends to materials science, where related compounds serve as building blocks for novel materials. Dewit and Gillies (2009) developed cascade biodegradable polymers based on cyclohexylcarbamate derivatives, showcasing the compound's role in creating materials with unique biodegradation properties, relevant for medical devices and drug delivery systems (M. Dewit & E. Gillies, 2009).
Properties
IUPAC Name |
tert-butyl N-[4-[(2-fluorophenyl)methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOIHOVMAVSBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118564 |
Source
|
Record name | Carbamic acid, N-[trans-4-[[(2-fluorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-00-0 |
Source
|
Record name | Carbamic acid, N-[trans-4-[[(2-fluorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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